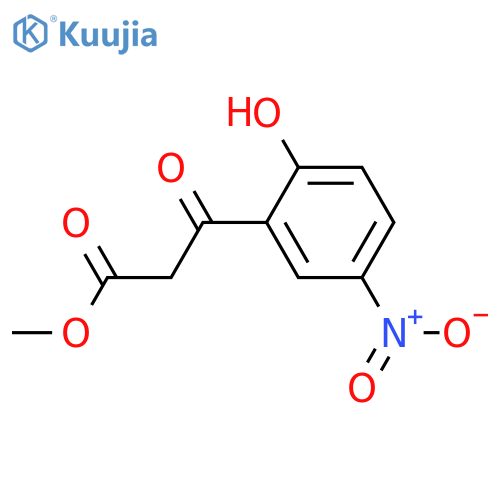

Cas no 2228626-49-9 (methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate)

2228626-49-9 structure

商品名:methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate

- 2228626-49-9

- EN300-1823611

-

- インチ: 1S/C10H9NO6/c1-17-10(14)5-9(13)7-4-6(11(15)16)2-3-8(7)12/h2-4,12H,5H2,1H3

- InChIKey: CDPIIRVHWOJYMH-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C=C1C(CC(=O)OC)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 239.04298701g/mol

- どういたいしつりょう: 239.04298701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 109Ų

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823611-2.5g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1823611-0.05g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1823611-10.0g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 10g |

$3807.0 | 2023-06-01 | ||

| Enamine | EN300-1823611-0.1g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1823611-10g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1823611-0.5g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1823611-5.0g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 5g |

$2566.0 | 2023-06-01 | ||

| Enamine | EN300-1823611-1.0g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 1g |

$884.0 | 2023-06-01 | ||

| Enamine | EN300-1823611-5g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1823611-0.25g |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |

2228626-49-9 | 0.25g |

$814.0 | 2023-09-19 |

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

2228626-49-9 (methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate) 関連製品

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量